molecular formula C25H19ClFN3O2 B2720006 3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-73-6

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Katalognummer: B2720006
CAS-Nummer: 866809-73-6
Molekulargewicht: 447.89
InChI-Schlüssel: YZAVBVQZXYHIML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic system combining pyrazole and quinoline moieties. The structure features:

  • 5-position: A (4-fluorophenyl)methyl substituent, contributing to electronic modulation and steric effects.
  • 7,8-dimethoxy groups: Improving solubility and influencing intermolecular interactions (e.g., hydrogen bonding).

Pyrazolo[4,3-c]quinolines are pharmacologically significant, with documented roles as anticancer, anti-inflammatory, and anti-angiogenic agents . The chloro and fluoro substituents in this compound likely enhance metabolic stability and target affinity compared to non-halogenated analogues .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2/c1-31-22-11-19-21(12-23(22)32-2)30(13-15-3-9-18(27)10-4-15)14-20-24(28-29-25(19)20)16-5-7-17(26)8-6-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAVBVQZXYHIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate compounds undergo cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, interference with DNA replication, or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares key structural analogues and their properties:

Compound Name R3 R5 Molecular Formula Bioactivity (IC50 or Key Findings) Reference(s)
Target Compound 4-Cl-C6H4 (4-F-C6H4)CH2 C26H20ClFN3O2 Data pending N/A
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 4-F-C6H4 (3-CH3-C6H4)CH2 C26H22FN3O2 Anti-inflammatory (COX-2 inhibition)
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline 4-OEt-C6H4 (3-OCH3-C6H4)CH2 C27H26N3O4 Not reported
8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)-pyrazolo[4,3-c]quinoline 4-CH3-C6H4 (2-F-C6H4)CH2 C25H18F2N3 Anticancer (MCF-7 and HeLa cell inhibition)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline NH2 4-OH-C6H4NH- C16H13N5O Anti-inflammatory (iNOS inhibition, IC50 ~0.5 µM)

Key Observations :

  • Halogenation : Chloro/fluoro substituents (as in the target compound) increase lipophilicity (logP ~4.2 predicted) compared to methoxy or methyl groups . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Positional Effects: Fluorine at the para position (target compound) vs.
  • Amino vs. Aryl Groups: Amino-substituted derivatives (e.g., 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) show higher anti-inflammatory activity due to hydrogen-bonding interactions with iNOS .
Anti-Inflammatory Activity
  • The target compound’s 7,8-dimethoxy groups may mimic catechol-like structures, enabling COX-2 inhibition similar to 3-(4-fluorophenyl)-5-(3-methylbenzyl) analogues (IC50 ~1.2 µM) .
  • However, it lacks the primary amino group present in 2i (IC50 ~0.5 µM), which is critical for iNOS inhibition .
Anticancer and Anti-Angiogenic Activity
  • Pyrazolo[4,3-c]quinolines with fused rings (e.g., PIFA-mediated derivatives) inhibit endothelial cell proliferation (IC50 <1 µM) and tumor growth in CAM assays .
  • The target compound’s 4-chlorophenyl group may enhance DNA intercalation or kinase inhibition, as seen in chlorinated quinoline derivatives .

Biologische Aktivität

The compound 3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline belongs to a class of pyrazoloquinolines that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the following features:

  • Core Structure : Pyrazolo[4,3-c]quinoline
  • Substituents :
    • 4-chlorophenyl group
    • 4-fluorophenylmethyl group
    • Two methoxy groups at positions 7 and 8

Research indicates that compounds in the pyrazoloquinoline family exhibit various mechanisms of action:

  • Inhibition of Kinases : Many pyrazoloquinolines inhibit specific kinases involved in cancer progression. For instance, some derivatives have shown inhibition of Aurora-A kinase, a target in cancer therapy.
  • Antioxidant Properties : These compounds may also exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells.
  • Anti-inflammatory Activity : The presence of methoxy groups may enhance anti-inflammatory properties, making these compounds suitable for treating inflammatory diseases.

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Biological ActivityCell Line/ModelIC50 (µM)Reference
AnticancerMCF-70.46
AnticancerNCI-H4600.39
Inhibition of Aurora-AVarious0.16
Anti-inflammatoryIn vitro modelsNot specified

Case Studies

  • Anticancer Efficacy : A study by Wei et al. demonstrated that derivatives similar to the compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 and NCI-H460. The IC50 values indicated potent activity, suggesting that structural modifications can enhance efficacy against specific targets.
  • Enzyme Inhibition : Another investigation assessed the enzyme inhibitory potential against acetylcholinesterase (AChE) and urease. Compounds with similar structures showed promising results, indicating that modifications could lead to enhanced therapeutic profiles in treating conditions like Alzheimer's disease and infections.

Q & A

Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions starting with the formation of the pyrazolo[4,3-c]quinoline core. Key steps include:

  • Condensation of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
  • Cyclization under acidic or basic conditions to construct the fused pyrazoloquinoline ring system.
  • Introduction of substituents (e.g., 4-chlorophenyl, 4-fluorobenzyl) via alkylation or coupling reactions. Intermediates are characterized using NMR, HPLC, and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments to verify substituent positions.
  • X-ray Crystallography: Resolves 3D conformation and bond angles, critical for understanding spatial interactions .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typically required for pharmacological studies) and monitors degradation under stress conditions .

Q. What are the primary biological targets investigated for this compound?

Preclinical studies focus on anti-inflammatory (e.g., cyclooxygenase-2 inhibition) and anticancer targets (e.g., kinase inhibition). Initial screening uses enzyme inhibition assays (e.g., COX-2 activity) and cytotoxicity tests (e.g., MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and efficiency compared to traditional methods?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, cyclization steps achieve ~20% higher yields in 50% less time compared to reflux methods. This approach minimizes thermal degradation of sensitive intermediates .

Q. What strategies optimize reaction conditions in multi-step synthesis to minimize by-products?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst Optimization: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling efficiency.
  • Temperature Gradients: Stepwise heating during cyclization reduces side reactions. Reaction progress is monitored via TLC and HPLC to adjust parameters in real time .

Q. How do substituent variations at the 3- and 5-positions influence biological activity?

  • 4-Chlorophenyl at 3-position: Enhances hydrophobic interactions with enzyme pockets (e.g., COX-2).
  • 4-Fluorobenzyl at 5-position: Improves metabolic stability due to fluorine’s electronegativity. Comparative SAR studies show a 10-fold increase in potency when substituting 4-fluorophenyl for methoxy groups .

Q. What methodological approaches resolve discrepancies in biological activity data across studies?

  • Assay Standardization: Use uniform cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources.
  • Dose-Response Curves: Calculate IC₅₀ values under consistent pH and temperature conditions.
  • Meta-Analysis: Cross-reference data from crystallography (binding modes) and in vivo models (e.g., murine inflammation) to validate mechanisms .

Q. What in silico methods predict binding affinity with cyclooxygenase-2?

  • Molecular Docking (AutoDock Vina): Simulates ligand-receptor interactions, identifying key hydrogen bonds with Tyr385 and Ser530.
  • Molecular Dynamics Simulations: Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust binding. These methods guide rational design of analogs with improved selectivity .

Q. How do fluorine and chlorine substituents affect pharmacokinetic properties?

  • Fluorine: Increases metabolic stability by resisting CYP450 oxidation, prolonging half-life.
  • Chlorine: Enhances lipophilicity (logP ~4.6), improving membrane permeability. In vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) validate these effects .

Q. What experimental designs evaluate stability under varying pH and temperature?

  • Forced Degradation Studies: Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 12) buffers at 40°C for 24 hours.
  • HPLC-MS Analysis: Identify degradation products (e.g., demethylation at methoxy groups).
    Results inform storage conditions (e.g., desiccated at -20°C) and formulation strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.